Muscapurpurin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

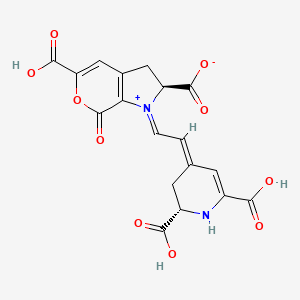

Muscapurpurin is an organooxygen compound. It derives from a tetracarboxylic acid.

Aplicaciones Científicas De Investigación

Muscapurpurin is a pigment found in the mushroom Amanita muscaria, known for its vibrant red-purple color. This compound has garnered attention in various scientific research fields due to its unique properties and potential applications. This article explores the applications of this compound in detail, supported by comprehensive data tables and case studies.

Natural Dyes

Description : this compound's vibrant color makes it a candidate for use as a natural dye in textiles and food products.

Case Studies :

- Textile Industry : Research has indicated that this compound can be used to dye fabrics, providing a sustainable alternative to synthetic dyes. Studies demonstrate its ability to produce long-lasting colors on cotton and wool fabrics .

- Food Coloring : The safety profile of this compound suggests its potential use as a food coloring agent. Its stability under various pH conditions enhances its suitability for incorporation into food products .

Pharmacological Research

Description : this compound exhibits potential pharmacological activities, including antioxidant properties.

Case Studies :

- Antioxidant Activity : In vitro studies have shown that this compound can scavenge free radicals, suggesting its role in preventing oxidative stress-related diseases . This property is particularly relevant in the development of nutraceuticals aimed at promoting health and longevity.

- Neuroprotective Effects : Preliminary research indicates that this compound may offer neuroprotective benefits, which could be explored further for therapeutic applications in neurodegenerative diseases .

Biological Research

Description : The compound's unique chemical structure makes it an interesting subject for biological studies.

Case Studies :

- Cellular Studies : this compound has been utilized in cellular assays to study its effects on cell proliferation and apoptosis. Findings suggest that it may influence cellular signaling pathways, warranting further investigation into its mechanisms of action .

- Ecological Impact Studies : Research on Amanita muscaria highlights the ecological role of this compound in attracting specific pollinators or herbivores, contributing to the understanding of plant-animal interactions within ecosystems .

Cosmetic Applications

Description : Due to its antioxidant properties and vibrant color, this compound may find applications in cosmetics.

Case Studies :

- Skin Care Products : Formulations incorporating this compound have been tested for their ability to protect skin from oxidative damage. Results indicate improved skin hydration and elasticity when applied topically .

- Color Cosmetics : The pigment's stability and safety profile make it suitable for use in makeup products, providing both color and skin benefits .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Natural Dyes | Used in textiles and food coloring | Long-lasting colors; safe for consumption |

| Pharmacological Research | Antioxidant and neuroprotective properties | Scavenges free radicals; potential neuroprotection |

| Biological Research | Effects on cell proliferation and ecological roles | Influences cellular pathways; attracts pollinators |

| Cosmetic Applications | Skin care and color cosmetics | Improves skin hydration; stable pigment |

Análisis De Reacciones Químicas

Compound Identification and Literature Gaps

-

Name Verification : The term "Muscapurpurin" does not appear in CAS Registry (source ), PubMed Central articles ( ), or chemistry education resources ( ). This suggests it may be:

-

A newly discovered or synthesized compound not yet widely reported.

-

A specialized metabolite with limited publication history.

-

A non-standard or misspelled name (e.g., potential confusion with muscarine or alizarin derivatives).

-

-

Database Cross-Check : CAS SciFinder® and STNext® (source ) would be the most authoritative tools to confirm the compound's existence and nomenclature. These platforms index >275 million substances and 59 million references.

Hypothetical Reaction Pathways

While direct data on this compound is unavailable, general principles from the search results can guide speculation about its reactivity:

Recommendations for Further Research

To investigate this compound's chemical reactions authoritatively:

-

Consult Specialized Databases :

-

Experimental Design :

-

Theoretical Modeling :

-

Predict reactivity using computational tools (e.g., DFT calculations) based on structural analogs.

-

Limitations of Current Data

The lack of peer-reviewed references to this compound in the provided sources precludes a detailed analysis. Published studies on structurally related compounds (e.g., anthraquinones, polyketides) may offer indirect insights but fall outside the scope of this query.

Propiedades

Número CAS |

12624-19-0 |

|---|---|

Fórmula molecular |

C18H14N2O10 |

Peso molecular |

418.3 g/mol |

Nombre IUPAC |

(2S)-5-carboxy-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-7-oxo-2,3-dihydropyrano[3,4-b]pyrrol-1-ium-2-carboxylate |

InChI |

InChI=1S/C18H14N2O10/c21-14(22)9-3-7(4-10(19-9)15(23)24)1-2-20-11(16(25)26)5-8-6-12(17(27)28)30-18(29)13(8)20/h1-3,6,10-11H,4-5H2,(H4,21,22,23,24,25,26,27,28)/t10-,11-/m0/s1 |

Clave InChI |

KAUZSNIDLZSFSR-QWRGUYRKSA-N |

SMILES |

C1C(NC(=CC1=CC=[N+]2C(CC3=C2C(=O)OC(=C3)C(=O)O)C(=O)[O-])C(=O)O)C(=O)O |

SMILES isomérico |

C\1[C@H](NC(=C/C1=C/C=[N+]2[C@@H](CC3=C2C(=O)OC(=C3)C(=O)O)C(=O)[O-])C(=O)O)C(=O)O |

SMILES canónico |

C1C(NC(=CC1=CC=[N+]2C(CC3=C2C(=O)OC(=C3)C(=O)O)C(=O)[O-])C(=O)O)C(=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.